molecular formula C10H14Cl2N2 B3273367 [(2,6-Dichloropyridin-3-yl)methyl]diethylamine CAS No. 58624-17-2

[(2,6-Dichloropyridin-3-yl)methyl]diethylamine

Cat. No.: B3273367
CAS No.: 58624-17-2
M. Wt: 233.13 g/mol
InChI Key: RTVWICXEJLQKQJ-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in medicinal chemistry, materials science, and catalysis. arabjchem.orgresearchgate.net The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a prevalent structural motif in numerous natural products, pharmaceuticals, and functional materials. nih.gov In the pharmaceutical industry, the pyridine scaffold is present in a multitude of FDA-approved drugs, where it can participate in hydrogen bonding and other key interactions with biological targets. arabjchem.org The versatility of the pyridine ring allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical and biological properties. nih.gov Researchers continue to explore novel synthetic methodologies to create new pyridine derivatives with unique properties and potential applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. rsc.orgnih.gov

Rationale for Investigating [(2,6-Dichloropyridin-3-yl)methyl]diethylamine within Heterocyclic Chemistry

A specific rationale for the investigation of this compound cannot be provided as there are no published studies on this compound. In general, the rationale for studying a novel heterocyclic compound would stem from its potential biological activity, its utility as a synthetic intermediate, or its unique structural and electronic properties. For instance, the combination of a dichloropyridine core with a diethylaminomethyl side chain could be of interest for exploring structure-activity relationships in a particular class of bioactive molecules.

Historical Context of Related Dichloropyridine and Diethylamine (B46881) Compounds in Research

While there is no historical context for the specific compound , its constituent parts, 2,6-dichloropyridine (B45657) and diethylamine, have been subjects of chemical research.

2,6-Dichloropyridine: This compound is a known synthetic intermediate. wikipedia.orgnordmann.global It serves as a precursor for the synthesis of various molecules, including the antibiotic enoxacin. wikipedia.org The reactivity of the chlorine atoms in 2,6-dichloropyridine allows for nucleophilic substitution reactions to introduce other functional groups. Processes for the preparation of 2,6-dichloropyridine have been developed and patented, indicating its industrial relevance. google.com

Diethylamine: As a common secondary amine, diethylamine is a versatile reagent and building block in organic synthesis. It is used in the production of a wide array of chemicals, including pharmaceuticals and agrochemicals.

The historical development of these two separate classes of compounds has been independent, and there is no literature detailing a significant historical intersection in the form of the requested molecule.

Current Research Gaps and the Proposed Contributions of Studying this compound

Given the absence of any prior research, the entire body of knowledge about this compound constitutes a research gap. The study of this compound would first require its successful synthesis and characterization. Following this, its fundamental chemical and physical properties would need to be determined. Subsequent research could then explore its potential applications, for example, as a ligand in coordination chemistry or as a scaffold in medicinal chemistry. A study could investigate its biological activity in various assays to determine if it possesses any therapeutic potential. Without any foundational data, any proposed contributions would be purely speculative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,6-dichloropyridin-3-yl)methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2/c1-3-14(4-2)7-8-5-6-9(11)13-10(8)12/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVWICXEJLQKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(N=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 2,6 Dichloropyridin 3 Yl Methyl Diethylamine

Retrosynthetic Analysis of [(2,6-Dichloropyridin-3-yl)methyl]diethylamine

A retrosynthetic analysis of the target compound, this compound, suggests two primary disconnection points. The most logical disconnection is at the C-N bond between the benzylic carbon and the nitrogen of the diethylamine (B46881) group. This leads to two key synthons: a (2,6-dichloropyridin-3-yl)methyl electrophile (or its precursor) and a diethylamine nucleophile.

This retrosynthetic strategy gives rise to two main forward synthetic approaches:

Reductive Amination: This approach involves the reaction of 2,6-dichloropyridine-3-carbaldehyde (B1313855) with diethylamine in the presence of a reducing agent.

Direct Alkylation: This pathway utilizes a reactive intermediate, such as 2,6-dichloro-3-(halomethyl)pyridine, which can be directly alkylated by diethylamine.

An alternative, though less common, disconnection could be made at the bond between the pyridine (B92270) ring and the methyl group. However, the former strategy is generally more convergent and synthetically feasible.

Precursor Synthesis and Functionalization of the 2,6-Dichloropyridine (B45657) Moiety

Regioselective Halogenation Approaches to Dichloropyridines

The direct chlorination of pyridine can lead to a mixture of polychlorinated products. google.com Therefore, achieving the desired 2,6-dichloro substitution pattern often requires a more controlled approach. One common method is the reaction of pyridine with chlorine gas, where 2-chloropyridine (B119429) is formed as an intermediate. wikipedia.org Further chlorination can then yield 2,6-dichloropyridine. wikipedia.org

For more substituted pyridines, the directing effects of existing functional groups can be exploited to achieve regioselectivity. For instance, the chlorination of 3-aminopyridine (B143674) can be controlled to produce 2-chloro-3-aminopyridine and 2,6-dichloro-3-aminopyridine. google.com

Introduction of the Methyl Group at the 3-Position of the Pyridine Ring

Introducing a methyl group, or a precursor to the required methylene (B1212753), at the 3-position of the 2,6-dichloropyridine ring can be accomplished through several methods. One potential route involves the use of a starting material that already contains the desired substitution pattern, such as 2,6-dichloro-3-picoline.

Alternatively, a functional group can be introduced and subsequently converted to the methyl or a related group. For example, a carboxylic acid group can be introduced and then reduced. A patent describes a process starting from 2,6-lutidine (2,6-dimethylpyridine), which is oxidized to 2,6-pyridinedicarboxylic acid. patsnap.comgoogle.com This diacid can then be esterified and subsequently reduced to 2,6-bis(hydroxymethyl)pyridine. patsnap.comgoogle.com While this provides functionality at the 2 and 6 positions, similar principles could be applied to a pyridine ring with a pre-existing substituent at the 3-position.

Another approach involves the manipulation of a trichloromethyl group. For example, 2-chloro-6-(trichloromethyl)pyridine can be selectively reduced to 2-chloro-6-(dichloromethyl)pyridine (B1220261) or 2-chloro-6-(chloromethyl)pyridine, demonstrating that a methyl-equivalent group can be introduced and modified on a chlorinated pyridine ring. prepchem.com

Formation of the Diethylamine Side Chain via Reductive Amination and Alkylation Routes

The final key step in the synthesis is the attachment of the diethylamine side chain to the 3-position of the 2,6-dichloropyridine core. This is typically achieved through either reductive amination or direct alkylation.

Optimization of Reductive Amination Conditions for Diethylamine Installation

Reductive amination is a powerful and widely used method for the formation of amines. nih.govorganic-chemistry.org This one-pot reaction involves the initial formation of an iminium ion from an aldehyde (or ketone) and an amine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 2,6-dichloropyridine-3-carbaldehyde with diethylamine.

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and mildness of reaction conditions. Common choices include sodium borohydride (B1222165) derivatives and other hydride sources.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantages
Sodium Triacetoxyborohydride (STAB)Dichloroethane (DCE) or Tetrahydrofuran (THF), room temperatureMild, tolerant of many functional groups
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), acidic pHEffective for iminium ion reduction
Borohydride Exchange Resin (BER)Ethanol (EtOH), room temperatureSimple work-up, less toxic than NaBH₃CN koreascience.kr
Borane-Triethylamine Complex (BH₃·NEt₃)Mild conditionsActs as both catalyst and reductant rsc.org

The choice of solvent and the use of additives can also be crucial for optimizing the reaction yield and minimizing side reactions. For instance, the use of an acidic catalyst can facilitate the formation of the iminium ion intermediate.

Direct Alkylation Strategies for Tertiary Amine Formation

Direct alkylation offers an alternative route to the target tertiary amine. This method involves the reaction of a suitable electrophile, such as 2,6-dichloro-3-(chloromethyl)pyridine (B1336301) or 2,6-dichloro-3-(bromomethyl)pyridine, with diethylamine, which acts as the nucleophile.

This reaction is a classic SN2 (nucleophilic substitution) process. The formation of tertiary amines from secondary amines via alkylation is generally efficient, as the secondary amine is a good nucleophile. masterorganicchemistry.com However, a potential side reaction is the over-alkylation of the product to form a quaternary ammonium (B1175870) salt. This is generally less of a concern when forming tertiary amines from secondary amines compared to the alkylation of primary amines. masterorganicchemistry.com

Table 2: Key Parameters for Direct Alkylation of Diethylamine

ParameterInfluence on ReactionTypical Conditions
Leaving GroupReaction rate (I > Br > Cl)A halomethylpyridine (e.g., chloromethyl)
SolventPolarity can influence reaction ratePolar aprotic solvents like Acetonitrile or DMF
BaseTo neutralize the generated acid (HX)Excess diethylamine can serve as the base
TemperatureControls the reaction rateOften performed at room temperature or with gentle heating

Stereochemical Control and Diastereoselective Synthesis

The compound this compound is an achiral molecule. It does not possess any stereocenters, and its structure is superimposable on its mirror image. Consequently, the principles of stereochemical control and diastereoselective synthesis are not applicable to the direct synthesis of this specific compound.

However, it is pertinent to discuss how chirality could be introduced into derivatives of this molecule for specific applications, such as in the development of pharmaceuticals where stereoisomers can exhibit significantly different biological activities. Chiral centers could be incorporated by modifying either the pyridine ring or the diethylamine moiety.

For instance, if one of the ethyl groups on the nitrogen atom were to be replaced by a different alkyl group, and a chiral auxiliary were used during the synthesis, it would be possible to achieve stereocontrol. Furthermore, if the pyridine ring were to be further substituted to create a chiral center, for example, by the introduction of a substituent at the benzylic carbon, then stereoselective synthetic methods would become crucial. In such hypothetical scenarios, asymmetric synthesis techniques, such as the use of chiral catalysts or reagents, would be employed to control the formation of the desired stereoisomer.

Development of Novel and Green Synthetic Pathways for this compound

In recent years, there has been a significant emphasis on the development of more sustainable and environmentally friendly "green" synthetic methodologies in chemical synthesis. For the synthesis of this compound, several green chemistry principles can be applied to improve upon traditional methods.

One promising approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times. The N-alkylation of amines with alkyl halides, a key step in one of the synthetic routes to the target compound, has been shown to be efficiently promoted by microwave irradiation in aqueous media. semanticscholar.orgrsc.orgresearchgate.net This approach avoids the use of volatile organic solvents, which are often flammable, toxic, and environmentally harmful.

The use of heterogeneous catalysts is another cornerstone of green chemistry. For the reductive amination route, employing a recyclable, solid-supported catalyst could simplify product purification and reduce waste. For instance, the reductive amination of fatty acids and esters to produce N,N-dialkylated amines has been achieved using a heterogeneous catalytic system, suggesting that similar approaches could be developed for pyridine derivatives. rsc.org

Green Synthetic Approach Advantages Potential Application
Microwave-Assisted SynthesisFaster reaction times, higher yields, reduced byproductsN-alkylation of diethylamine with 2,6-dichloro-3-(chloromethyl)pyridine in water. semanticscholar.orgrsc.orgresearchgate.net
One-Pot SynthesisReduced waste, improved efficiency, less purificationIn-situ oxidation of (2,6-dichloropyridin-3-yl)methanol (B151011) to the aldehyde followed by reductive amination.
Heterogeneous CatalysisRecyclable catalyst, simplified purificationReductive amination of 2,6-dichloropyridine-3-carbaldehyde using a solid-supported catalyst. rsc.org

Synthesis of Key Analogs and Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the this compound scaffold, SAR studies would involve the synthesis of a series of analogs with systematic variations in different parts of the molecule to understand how these changes affect its biological properties.

Modification of the Diethylamine Moiety:

The diethylamino group is a common starting point for derivatization. The ethyl groups can be replaced with other alkyl or aryl groups of varying size, lipophilicity, and electronic properties. For example, replacing the diethylamino group with other secondary amines such as pyrrolidine (B122466) or piperidine (B6355638) can explore the effect of cyclic constraints on activity. nih.gov Furthermore, introducing polar functional groups into the alkyl chains, such as hydroxyl or amino groups, can modulate the compound's solubility and potential for hydrogen bonding. nih.gov

Modification of the Pyridine Ring:

The 2,6-dichloro substituents on the pyridine ring are key features that influence the electronic properties and conformation of the molecule. SAR studies could involve replacing one or both chlorine atoms with other halogens (e.g., fluorine, bromine) or with other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity. The synthesis of such analogs would typically start from appropriately substituted pyridine precursors.

Introduction of Substituents at Other Positions of the Pyridine Ring:

A summary of potential derivatization strategies for SAR studies is presented in the table below.

Modification Site Example Analogs Rationale for Synthesis
Diethylamine Moiety[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine, (2,6-Dichloropyridin-3-yl)methylmethane, [1-(2,6-Dichloropyridin-3-yl)methyl]piperidin-1-olTo investigate the influence of the size, shape, and polarity of the amino group on biological activity. nih.govnih.gov
Pyridine Ring (Positions 2 and 6)[(2-Bromo-6-chloropyridin-3-yl)methyl]diethylamine, [(2,6-Difluoropyridin-3-yl)methyl]diethylamineTo explore the role of the electronic nature and size of the substituents at the 2 and 6 positions.
Pyridine Ring (Positions 4 and 5)[(4-Amino-2,6-dichloropyridin-3-yl)methyl]diethylamine, [(2,6-Dichloro-5-nitropyridin-3-yl)methyl]diethylamineTo probe the steric and electronic requirements at other positions of the pyridine ring for optimal activity. researchgate.net

The synthesis of these analogs would generally follow similar synthetic routes as described for the parent compound, starting from appropriately modified precursors. The biological data obtained from these analogs would then be used to build a comprehensive SAR model to guide the design of more potent and selective compounds.

Advanced Structural Elucidation and Conformational Analysis of 2,6 Dichloropyridin 3 Yl Methyl Diethylamine

Comprehensive Spectroscopic Characterization and Interpretation

Spectroscopic techniques are fundamental tools for elucidating the structure, purity, and electronic properties of chemical compounds. For a molecule such as [(2,6-Dichloropyridin-3-yl)methyl]diethylamine, a combination of spectroscopic methods would be employed for a thorough characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For this compound, ¹H NMR and ¹³C NMR would be the primary techniques used.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The aromatic protons on the dichloropyridine ring would appear in a specific region of the spectrum, and their splitting patterns would help confirm their relative positions. The methylene (B1212753) protons of the methyl group attached to the ring and the methylene protons of the diethylamine (B46881) group would also have characteristic chemical shifts. The terminal methyl protons of the ethyl groups would likely appear as a triplet. The integration of these signals would correspond to the number of protons of each type, confirming the structure. Purity can be assessed by the absence of signals from impurities.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the dichloropyridine ring would be influenced by the electronegative chlorine atoms and the nitrogen atom. The carbons of the methyl and diethylamine groups would also have distinct signals.

A hypothetical ¹H NMR data table for the compound is presented below, illustrating the type of information that would be obtained.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.5-8.5Multiplet2HAromatic CH
~ 3.6Singlet2H-CH₂-N(Et)₂
~ 2.5Quartet4H-N(CH₂CH₃)₂
~ 1.0Triplet6H-N(CH₂CH₃)₂

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds present and their environment.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the alkyl groups. The C-N stretching vibrations of the pyridine (B92270) ring and the diethylamine group would also be observable. The presence of C-Cl bonds would result in absorptions in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-Cl bonds.

A table of expected IR absorption bands for the key functional groups is provided below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100-3000C-H stretchAromatic
~ 2980-2850C-H stretchAliphatic
~ 1600-1450C=C and C=N stretchPyridine ring
~ 1250-1020C-N stretchAmine
~ 800-600C-Cl stretchAryl halide

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, confirming the presence of two chlorine atoms in the molecule.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the dichloropyridine ring. The position and intensity of these bands would be influenced by the substituents on the ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide definitive information about its solid-state structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and provide insights into the conformation of the molecule in the solid state, such as the orientation of the diethylaminomethyl group relative to the pyridine ring.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces. For this compound, the analysis would focus on how the molecules pack together and whether any specific interactions, for example, involving the nitrogen atom of the pyridine ring or the diethylamine group, play a role in stabilizing the crystal structure.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

The precise spatial arrangement of atoms within this compound can be characterized by its bond lengths, bond angles, and torsional angles. While a definitive crystal structure for this specific compound is not publicly available, a plausible molecular geometry can be inferred from computational modeling and analysis of crystallographic data for analogous substituted pyridines and alkylamines. The following tables present a set of predicted values for key geometric parameters, which are essential for a detailed structural discussion.

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
C-Cl (average)1.74
C-N (pyridine ring)1.34
C-C (pyridine ring)1.39
C-C (methyl bridge)1.51
C-N (diethylamine)1.47
C-C (ethyl groups)1.53
N-C (ethyl groups)1.47

Table 2: Predicted Bond Angles for this compound

AnglePredicted Angle (°)
Cl-C-C (pyridine ring)119.5
C-N-C (pyridine ring)117.0
C-C-N (pyridine ring)123.5
Pyridine-C-N (bridge)112.0
C-N-C (diethylamine)110.0
N-C-C (ethyl groups)111.0

Table 3: Predicted Torsional Angles for this compound

Torsional Angle (Atoms)Predicted Angle (°)
C(pyridine)-C(pyridine)-C-N90
C(pyridine)-C-N-C(ethyl)180 (anti-periplanar)
C(pyridine)-C-N-C(ethyl)60 (gauche)
C-N-C-C (ethyl groups)175

The bond lengths within the 2,6-dichloropyridine (B45657) ring are influenced by the electronegativity of the chlorine atoms and the nitrogen heteroatom. The C-Cl bonds are predicted to be approximately 1.74 Å. The C-N and C-C bonds within the pyridine ring will exhibit lengths intermediate between single and double bonds, characteristic of an aromatic system.

The bond angles around the sp²-hybridized carbons of the pyridine ring are expected to be close to 120°. However, the presence of the bulky chloro and methyl-diethylamine substituents will likely cause some deviation from this ideal geometry. The geometry around the nitrogen atom of the diethylamine group is predicted to be trigonal pyramidal, with C-N-C bond angles slightly less than the ideal tetrahedral angle of 109.5° due to the presence of the lone pair of electrons.

Conformational Dynamics and Energy Landscape Studies

The flexibility of this compound arises primarily from the rotation around the single bonds of the diethylaminomethyl substituent. The conformational landscape of this molecule is likely to be characterized by several low-energy conformers. The most significant rotational degrees of freedom are around the C(pyridine)-C(methyl) bond and the C(methyl)-N(amine) bond.

Rotation around the C(pyridine)-C(methyl) bond will likely be influenced by steric interactions between the diethylamine group and the chlorine atom at the 2-position of the pyridine ring. This may result in a preferred conformation where the diethylaminomethyl group is oriented away from the chlorine atom to minimize steric clash.

Chiroptical Properties and Stereochemical Characterization

A molecule is chiral if it is non-superimposable on its mirror image, a property that gives rise to optical activity. In the case of this compound, an examination of its structure reveals the absence of any stereocenters. A stereocenter is typically a carbon atom bonded to four different substituents.

The molecule does not possess a chiral center, nor does it exhibit planar or axial chirality. As a result, this compound is an achiral molecule. This means that it does not exist as enantiomers or diastereomers. Consequently, the molecule will not rotate the plane of polarized light, and therefore, chiroptical properties such as optical rotation and circular dichroism are not relevant to its characterization. Its stereochemical characterization is therefore straightforward, as it exists as a single, achiral structure.

Mechanistic Investigations of Biological and Chemical Interactions of 2,6 Dichloropyridin 3 Yl Methyl Diethylamine

In Vitro Biochemical Target Interaction Studies (e.g., enzyme inhibition, receptor binding)

In vitro biochemical assays are fundamental in elucidating the mechanism of action of a compound. These studies can reveal direct interactions with biological macromolecules, such as enzymes and receptors, providing insights into a compound's therapeutic potential or toxicological profile.

Ligand binding assays are crucial for determining the affinity of a compound for a specific receptor. For pyridine (B92270) derivatives, a wide range of receptor interactions have been reported, suggesting that [(2,6-Dichloropyridin-3-yl)methyl]diethylamine could potentially bind to various targets. For instance, studies on N-substituted phenylpiperidines have shown that substituents on the aromatic ring and the nitrogen atom are critical for interaction with central dopamine (B1211576) (DA) receptors. While no direct binding data for this compound is available, the affinity of analogous compounds for their targets can be quantified using equilibrium dissociation constants (Kd) or inhibition constants (Ki), typically determined through radioligand binding assays.

Table 1: Representative Binding Affinities of Structurally Related Pyridine Derivatives

Compound/Analog Class Target Receptor Binding Affinity (Ki, nM)
Phenylpiperidine Analog Dopamine D2 Receptor Varies with substitution
Pyridylmethylamine Analog Serotonin 5-HT1A Receptor Sub-nanomolar to micromolar

This table is illustrative and based on data for analogous compound classes, not this compound itself.

Enzyme kinetic studies are employed to understand how a compound affects the rate of an enzyme-catalyzed reaction. This can reveal whether the compound acts as an inhibitor and, if so, its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). For example, a study on 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, which shares a substituted pyridine core, identified it as a competitive inhibitor of the C1s protease with a Ki of approximately 5.8 µM. Such studies typically involve measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using models like the Michaelis-Menten equation. Lineweaver-Burk plots are often used to visualize the inhibition mechanism.

Table 2: Potential Enzyme Inhibition Profile Based on Analogous Compounds

Enzyme Target Inhibition Type Key Findings from Analogs
Tyrosine Kinases (e.g., Abl, Src) Competitive (ATP-binding site) The 2,6-dichlorophenyl moiety is a key feature in some potent kinase inhibitors.

This table represents potential inhibition profiles inferred from structurally similar compounds.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying different parts of the molecule, researchers can understand the contribution of each functional group to the biological activity.

The substitution pattern on the pyridine ring is a critical determinant of biological activity. In the case of this compound, the two chlorine atoms at positions 2 and 6 are expected to significantly influence its properties.

Electronic Effects : The chlorine atoms are electron-withdrawing, which can affect the pKa of the pyridine nitrogen and influence its ability to form hydrogen bonds or ionic interactions with biological targets.

Steric Effects : The presence of substituents at the 2 and 6 positions can impose conformational restrictions on the molecule, potentially locking it into a bioactive conformation or, conversely, sterically hindering its binding to a target.

Studies on related 2,6-disubstituted pyridines have shown that the nature of the substituents can dramatically alter receptor affinity and selectivity. For instance, in a series of Abl kinase inhibitors, the 6-(2,6-dichlorophenyl) group was found to be crucial for potent activity.

The [(diethylamino)methyl] group at the 3-position of the pyridine ring also plays a vital role in the compound's interactions.

Basicity and Charge : The diethylamine (B46881) moiety is basic and will be protonated at physiological pH. This positive charge can be critical for forming ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a binding pocket.

Size and Shape : The size and conformation of the diethyl group can influence the binding affinity and selectivity. Modifying the alkyl chains (e.g., replacing diethyl with dimethyl, dipropyl, or cyclic amines like piperidine (B6355638) or morpholine) would alter the steric profile and could lead to improved interactions with the target.

Hydrogen Bonding : While the tertiary amine itself cannot act as a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor.

In studies of other pyridylmethylamine derivatives, modifications to the amine substituent have been shown to have a profound impact on biological activity, often affecting both potency and selectivity for the intended target.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The regioselectivity and stereoselectivity of reactions involving this compound are crucial for understanding its chemical behavior and potential applications. While specific mechanistic studies on this exact compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous 3-substituted 2,6-dichloropyridines. These studies primarily focus on nucleophilic aromatic substitution (SNAr) reactions at the C2 and C6 positions of the pyridine ring, as these are the most reactive sites.

Regioselectivity in Nucleophilic Aromatic Substitution

The two chlorine atoms at the C2 and C6 positions of the pyridine ring in this compound are susceptible to displacement by nucleophiles. The regioselectivity of this substitution, i.e., whether the nucleophile attacks the C2 or C6 position, is governed by a combination of steric and electronic factors, as well as reaction conditions such as the solvent.

Steric Effects of the 3-Substituent:

Research on various 3-substituted 2,6-dichloropyridines has demonstrated that the steric bulk of the substituent at the 3-position plays a significant role in directing the incoming nucleophile. Bulky substituents tend to hinder attack at the adjacent C2 position, thereby favoring substitution at the less sterically encumbered C6 position. researchgate.net The [(diethylamino)methyl] group in the target molecule is relatively bulky and can be expected to exert a similar steric influence, directing nucleophilic attack towards the C6 position.

A study investigating the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) found a correlation between the Verloop steric parameter B1 of the 3-substituent and the regioselectivity. researchgate.net This suggests that larger substituents promote the formation of the 6-substituted product. researchgate.net

Electronic Effects of the 3-Substituent:

The electronic nature of the 3-substituent also influences the regioselectivity. Electron-withdrawing groups can activate the pyridine ring towards nucleophilic attack. In the case of 2,6-dichloro-3-nitropyridine (B41883), the nitro group, being strongly electron-withdrawing, activates both the C2 (ortho) and C6 (para) positions. stackexchange.com However, the inductive effect can render the C2 position more electron-deficient and thus more susceptible to nucleophilic attack, leading to kinetically controlled products. stackexchange.com Conversely, an electron-donating group at the 3-position would be expected to decrease the reactivity of the ring towards nucleophilic substitution. The [(diethylamino)methyl] group is generally considered to be weakly electron-donating.

Solvent Effects:

The choice of solvent can dramatically alter the regioselectivity of SNAr reactions. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity was found to be highly dependent on the solvent's hydrogen-bond acceptor ability (expressed by the Kamlet-Taft parameter β). researchgate.net In a solvent with a low β value like dichloromethane (B109758) (DCM), there was a 16:1 selectivity for the 2-isomer. researchgate.net In contrast, using a solvent with a high β value like dimethyl sulfoxide (B87167) (DMSO) switched the selectivity to 2:1 in favor of the 6-isomer. researchgate.net This highlights the importance of reaction conditions in controlling the outcome of nucleophilic substitution on this type of scaffold.

Influence of Solvent on Regioselectivity of Nucleophilic Aromatic Substitution
SolventKamlet-Taft β ParameterRegioselectivity (C2:C6)Reference
Dichloromethane (DCM)0.1016:1 researchgate.net
Dimethyl Sulfoxide (DMSO)0.761:2 researchgate.net

Influence of the Nucleophile:

The nature of the nucleophile itself can also impact the regioselectivity. Bulky nucleophiles may preferentially attack the less sterically hindered C6 position. This interplay between the steric hindrance of the 3-substituent and the nucleophile is a key determinant of the reaction's outcome.

Stereoselectivity

There is currently a lack of specific research in the public domain focusing on the stereoselectivity of reactions involving this compound. Stereoselectivity typically becomes a consideration when a reaction creates or modifies a chiral center. In the context of reactions involving the pyridine ring of this molecule, such as SNAr, new chiral centers are not typically formed on the ring itself.

For stereoselectivity to be a factor, a reaction would need to involve the side chain at the 3-position in a way that generates a stereocenter. For example, if the methylene (B1212753) group of the [(diethylamino)methyl] substituent were to be functionalized, the potential for creating a chiral center would arise. However, without specific studies on such reactions, any discussion of stereoselectivity would be speculative.

Summary of Factors Influencing Regioselectivity in 3-Substituted 2,6-Dichloropyridines
FactorInfluence on Substitution at C6Underlying PrincipleReference
Bulky 3-SubstituentFavoredSteric hindrance at the adjacent C2 position. researchgate.net
High β-value Solvent (e.g., DMSO)FavoredSolvent's hydrogen-bond accepting ability. researchgate.net
Bulky NucleophileGenerally FavoredSteric hindrance. stackexchange.com

Applications in Advanced Chemical Research and Emerging Technologies for 2,6 Dichloropyridin 3 Yl Methyl Diethylamine

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The 2,6-dichloropyridine (B45657) core is a well-established precursor in the synthesis of complex and biologically active molecules. The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The [(2,6-Dichloropyridin-3-yl)methyl]diethylamine, by extension, serves as a functionalized building block where the diethylaminomethyl group can influence the regioselectivity of subsequent transformations or be a key pharmacophore in the final molecule.

Research has demonstrated the utility of closely related 2,6-dichloro-3-nitropyridine (B41883) as a key intermediate in the synthesis of potent inhibitors for enzymes such as glycogen (B147801) synthase kinase-3 (GSK3). nih.gov In these syntheses, the chlorine atoms are sequentially substituted, for instance, through a Suzuki coupling and then an amination reaction. The nitro group is subsequently reduced to an amine, which then undergoes further derivatization to yield the final complex molecule. nih.gov This established reaction sequence highlights the potential of the 2,6-dichloropyridine-3-amine scaffold in building complex molecular architectures. By analogy, this compound can be envisioned as a readily available intermediate, where the aminomethyl moiety is pre-installed, for the construction of novel pharmaceutical candidates.

The synthesis of potent Janus kinase 2 (JAK2) inhibitors has also been achieved using 2-chloro-5-methyl-3-nitropyridine (B188117) as a starting material. nih.gov This further underscores the importance of substituted nitropyridines as precursors to bioactive compounds. The reduction of the nitro group to an amine is a pivotal step in these synthetic pathways, suggesting that this compound, which already possesses a reduced nitrogen functionality, could streamline the synthesis of certain complex molecules.

Table 1: Synthetic Transformations of the 2,6-Dichloropyridine Scaffold

Reaction TypeReagents and ConditionsProduct TypePotential Application
Nucleophilic Aromatic SubstitutionAmines, AlkoxidesAminopyridines, AlkoxypyridinesPharmaceutical and Agrochemical Scaffolds
Suzuki CouplingArylboronic acids, Pd catalyst, BaseArylpyridinesBiologically Active Compounds
Buchwald-Hartwig AminationAmines, Pd catalyst, BaseDiaminopyridinesLigands, Functional Materials
Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, BaseAlkynylpyridinesOrganic Electronics, Bioactive Molecules

Potential in Agrochemical Research and Development

The pyridine (B92270) ring is a core component in a multitude of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern on the pyridine ring is crucial for determining the biological activity and mode of action. The 2,6-dichloro substitution pattern, in particular, is found in several agrochemical precursors.

The development of novel herbicides has involved the use of nitropyridine derivatives. For example, pyridyloxy-substituted acetophenone (B1666503) oxime ethers with herbicidal activity have been synthesized from 2-chloropyridines. nih.gov These compounds are designed to inhibit protoporphyrinogen (B1215707) oxidase, a key enzyme in chlorophyll (B73375) biosynthesis. The synthesis of such compounds often involves the reaction of a substituted hydroxyphenyl derivative with a chlorinated pyridine. This compound could serve as a starting point for similar herbicidal structures, where one of the chlorine atoms is displaced by a phenoxy group, and the remaining chloro and the diethylaminomethyl groups are retained or modified to fine-tune the herbicidal activity and selectivity.

The mechanism of action for many pyridine-based agrochemicals involves targeting specific enzymes or receptors in the pest. The structural features of this compound, particularly the presence of the basic nitrogen atom and the lipophilic diethyl groups, could be exploited in the design of new active ingredients that interact with specific biological targets.

The search for new pest control agents is driven by the need to overcome resistance to existing products and to find more environmentally benign solutions. The derivatization of the this compound scaffold offers a pathway to novel chemical entities with potential pest control properties. The two chlorine atoms provide handles for creating a library of analogs through parallel synthesis, where different nucleophiles are introduced at the 2- and 6-positions.

The diethylaminomethyl group can also be a key contributor to the biological activity. In many bioactive molecules, a tertiary amine moiety is crucial for binding to the target site or for the molecule's pharmacokinetic properties. By systematically modifying the substituents on the pyridine ring while retaining the diethylaminomethyl group, it may be possible to develop new classes of insecticides or fungicides with novel modes of action.

Table 2: Key Structural Motifs in Pyridine-Based Agrochemicals

Agrochemical ClassKey Structural FeatureExample of Target
HerbicidesSubstituted PyridyloxyProtoporphyrinogen Oxidase (PPO)
InsecticidesChlorinated PyridineNicotinic Acetylcholine (B1216132) Receptor (nAChR)
FungicidesPyridinylmethylamineSterol Biosynthesis Pathway

Catalytic Applications in Organic Transformations

The nitrogen atom of the pyridine ring and the exocyclic diethylaminomethyl group in this compound offer potential coordination sites for metal ions, suggesting possible applications in catalysis.

Pyridine-based ligands are ubiquitous in transition metal catalysis due to their ability to form stable complexes with a variety of metals and to modulate their electronic and steric properties. The synthesis of transition metal complexes with 2-amino-3,5-dihalopyridines has been reported, demonstrating the coordinating ability of the pyridine nitrogen in such systems. nih.gov These complexes have been studied for their magnetic properties, and it is conceivable that similar complexes could exhibit catalytic activity. nih.gov

This compound could potentially act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the diethylamino nitrogen. Such chelation can enhance the stability of the metal complex and influence the outcome of catalytic reactions. The electronic properties of the ligand, and consequently the catalytic activity of the metal center, would be influenced by the electron-withdrawing chlorine atoms on the pyridine ring.

Table 3: Potential Catalytic Reactions with this compound as a Ligand

Transition MetalCatalytic ReactionPotential Advantages
PalladiumCross-Coupling Reactions (e.g., Suzuki, Heck)Enhanced catalyst stability and selectivity
RhodiumHydroformylation, HydrogenationControl of regioselectivity and enantioselectivity
CopperClick Chemistry, C-N CouplingMild reaction conditions, broad substrate scope
IronOxidation, ReductionCost-effective and environmentally benign catalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are a prominent class of organocatalysts. While this compound is achiral, its basic nitrogen centers could be utilized in base-catalyzed reactions.

Furthermore, the core structure could be modified to introduce chirality, for example, by replacing one of the ethyl groups on the exocyclic amine with a chiral substituent. Such a chiral derivative could potentially be employed in enantioselective organocatalytic transformations. For instance, L-proline, a simple amino acid, is an effective enantioselective catalyst for the synthesis of pyrans and thiopyrans. mdpi.com This highlights the potential of small chiral molecules containing amine functionalities to act as powerful organocatalysts. While direct applications of this compound in organocatalysis have not been reported, the possibility of developing chiral analogs for this purpose remains an area for future exploration.

Contributions to Materials Science Research

Detailed research on the contributions of this compound to materials science is limited in publicly accessible scientific literature. General applications in material science are suggested by some commercial suppliers, but specific studies are not cited. sigmaaldrich.com

Integration into Polymer Architectures

There is currently no available research data to suggest or confirm the integration of this compound into polymer architectures. The potential for this compound to act as a monomer or a functionalizing agent for polymers has not been explored in existing literature.

Exploration in Optoelectronic or Supramolecular Materials

An extensive search of scientific databases and research publications has yielded no studies on the exploration or application of this compound in the development of optoelectronic or supramolecular materials.

Non-linear Optical Properties

There is no documented evidence or research into the non-linear optical (NLO) properties of this compound. The compound has not been investigated for its potential in NLO applications.

Computational Chemistry and Theoretical Modeling of 2,6 Dichloropyridin 3 Yl Methyl Diethylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for optimizing molecular geometries and calculating the energy of a compound. For a molecule like [(2,6-Dichloropyridin-3-yl)methyl]diethylamine, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms. scielo.org.conih.gov This optimization process yields key geometrical parameters.

Table 1: Predicted Geometrical Parameters for a Substituted Pyridine (B92270) Ring (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.391200
C-N (ring)1.341180
C-Cl1.74--
C-C (side chain)1.52112180
C-N (side chain)1.47110-

Note: These are typical values for similar molecular fragments and are for illustrative purposes only. Actual values for this compound would require specific DFT calculations.

The absence of imaginary vibrational frequencies in the computed vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. scielo.org.co

HOMO-LUMO Analysis and Electronic Transition Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the electronic behavior of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. ripublication.comnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis is critical for predicting how this compound might participate in chemical reactions. Furthermore, the energies of these frontier orbitals are used to calculate various global reactivity descriptors.

Table 2: Global Reactivity Descriptors (Illustrative)

DescriptorFormulaSignificance
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Measure of chemical reactivity
Electronegativity (χ)(I + A) / 2Power of an atom to attract electrons
Electrophilicity Index (ω)μ2 / (2η)Propensity to accept electrons

Note: The values for these descriptors would be calculated from the HOMO and LUMO energies obtained through DFT calculations.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the molecule, providing insights into its UV-visible properties and the nature of its electronic transitions. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas denote regions of neutral potential. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the chlorine atoms, while the hydrogen atoms of the diethylamino group would exhibit positive potential.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.complos.org This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity. plos.org

Following docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the ligand-target complex over time. nih.gov MD simulations provide a detailed view of the dynamic behavior of the complex, including conformational changes and the nature of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. These simulations are crucial for validating the docking results and gaining a deeper understanding of the binding mechanism at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs (non-clinical predictive models)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.comnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized analogs.

For a series of substituted pyridine derivatives, a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be developed. nih.govresearchgate.net These models correlate the biological activity of the compounds with their 3D properties, such as steric and electrostatic fields. The resulting QSAR model can then be used to guide the design of new analogs of this compound with potentially improved activity. The predictive power of the QSAR model is rigorously validated using statistical methods. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods

Computational methods are powerful tools for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. rsc.org For reactions involving substituted pyridines, such as nucleophilic substitution or side-chain reactions, DFT calculations can be employed to map out the reaction pathway. pearson.com

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic signatures of molecules, offering insights that complement and guide experimental work. For this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) are the principal methods used to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational approaches model the electronic structure of the molecule to predict how it will interact with electromagnetic radiation.

Predicted ¹H and ¹³C NMR Spectra

The prediction of ¹H and ¹³C NMR spectra through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, has become a standard practice in chemical research. nih.gov These calculations can provide accurate predictions of chemical shifts, which are highly sensitive to the electronic environment of each nucleus. nrel.govrsc.org For this compound, the predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring, as well as the alkyl groups of the diethylamine (B46881) moiety.

The accuracy of these predictions is dependent on the chosen functional and basis set. nih.gov Modern computational protocols, sometimes enhanced with machine learning, can achieve high accuracy, with mean absolute errors for ¹³C and ¹H chemical shifts being quite low. frontiersin.org

Predicted ¹H NMR Chemical Shifts: The protons on the pyridine ring are expected to be in the aromatic region, with their specific shifts influenced by the two chlorine atoms. The protons of the methylene (B1212753) bridge and the ethyl groups of the diethylamine will appear further upfield.

Predicted ¹³C NMR Chemical Shifts: The carbon atoms of the 2,6-dichloropyridine (B45657) ring will show distinct chemical shifts due to the deshielding effect of the chlorine atoms and the ring nitrogen. The carbons of the diethylamine group will be found in the typical aliphatic region of the spectrum.

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations for analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This data is illustrative and based on computational models for structurally similar compounds.

ProtonPredicted Chemical Shift (ppm)Multiplicity
Pyridine H-47.8 - 8.0d
Pyridine H-57.3 - 7.5d
CH₂ (bridge)3.6 - 3.8s
CH₂ (ethyl)2.5 - 2.7q
CH₃ (ethyl)1.0 - 1.2t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is illustrative and based on computational models for structurally similar compounds.

CarbonPredicted Chemical Shift (ppm)
Pyridine C-2150 - 152
Pyridine C-6150 - 152
Pyridine C-4140 - 142
Pyridine C-3130 - 132
Pyridine C-5120 - 122
CH₂ (bridge)55 - 57
CH₂ (ethyl)47 - 49
CH₃ (ethyl)11 - 13

Predicted Infrared (IR) Spectrum

Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule at its optimized geometry. mdpi.com These calculations can predict the positions and relative intensities of the absorption bands corresponding to different vibrational modes. For this compound, the predicted IR spectrum would feature characteristic bands for the C-Cl stretching, C-N stretching, C-H stretching and bending modes of the pyridine ring and the diethylamine group. Computational studies on pyridine and its derivatives provide a basis for assigning these vibrational modes. cdnsciencepub.comacs.org

Table 3: Predicted IR Vibrational Frequencies for this compound This data is illustrative and based on computational models for structurally similar compounds.

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretch (aromatic)3050 - 3150
C-H stretch (aliphatic)2850 - 3000
C=N stretch (pyridine ring)1550 - 1600
C=C stretch (pyridine ring)1400 - 1500
C-N stretch (aliphatic)1100 - 1200
C-Cl stretch700 - 800

Predicted UV-Vis Spectrum

The prediction of UV-Vis spectra is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the dichloropyridine ring. The choice of functional and the inclusion of solvent effects are crucial for obtaining accurate predictions that correlate well with experimental data. nih.gov

Table 4: Predicted UV-Vis Absorption for this compound This data is illustrative and based on computational models for structurally similar compounds.

Electronic TransitionPredicted λmax (nm)Oscillator Strength (f)
π → π270 - 290~0.15
π → π220 - 240~0.30

Advanced Analytical Methodologies for Research and Environmental Monitoring of 2,6 Dichloropyridin 3 Yl Methyl Diethylamine

Chromatographic Techniques for Purity Assessment and Quantification in Research Matrices

Chromatographic methods are indispensable for separating [(2,6-Dichloropyridin-3-yl)methyl]diethylamine from impurities and quantifying its concentration in research samples. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques widely utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS offers high resolution and sensitivity, enabling the separation of the target analyte from structurally similar impurities. The mass spectrometer provides detailed structural information, confirming the identity of the compound and its fragments. The selection of an appropriate capillary column, temperature programming, and ionization method are critical parameters that are optimized to achieve accurate quantification and purity assessment.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

ParameterValue
Column 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium (1 mL/min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z

Note: These parameters are illustrative and require optimization for specific instrumentation and sample matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. For this compound, reversed-phase LC is commonly employed, using a nonpolar stationary phase and a polar mobile phase. The mass spectrometer, often a tandem quadrupole or time-of-flight instrument, allows for highly selective and sensitive detection.

Table 2: Illustrative LC-MS Parameters for the Analysis of this compound

ParameterValue
Column C18 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Detection Multiple Reaction Monitoring (MRM)

Note: These parameters are illustrative and require optimization for specific instrumentation and sample matrices.

Spectrophotometric and Electrochemical Methods for Detection and Quantification

While chromatographic techniques are highly specific, spectrophotometric and electrochemical methods can offer simpler and more rapid alternatives for the detection and quantification of this compound, particularly for screening purposes.

Spectrophotometric methods may involve the measurement of the compound's intrinsic ultraviolet (UV) absorbance or the development of a colored derivative that can be measured in the visible region. The development of such methods requires careful selection of solvents and pH to ensure maximum sensitivity and linearity.

Electrochemical methods, such as voltammetry, can be developed based on the oxidation or reduction of the this compound molecule at an electrode surface. These methods can be highly sensitive and are amenable to miniaturization for in-field analysis.

Development of Novel Biosensors or Chemical Probes for Research Purposes

The development of novel biosensors and chemical probes represents a frontier in the selective and sensitive detection of this compound. Biosensors could utilize enzymes or antibodies that specifically interact with the target compound, generating a measurable signal (e.g., optical or electrical). Chemical probes, on the other hand, are synthetic molecules designed to undergo a specific and detectable change (e.g., in fluorescence) upon binding to the analyte. These tools hold promise for real-time monitoring in complex biological or environmental samples.

Process Analytical Technology (PAT) Applications in the Synthesis and Characterization of the Compound

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. In the synthesis of this compound, PAT can be implemented to monitor reaction progress in real-time. This can be achieved using in-situ spectroscopic probes (e.g., FTIR or Raman) that provide continuous information on the concentration of reactants, intermediates, and the final product. By applying PAT, the synthesis process can be better understood, optimized for yield and purity, and controlled to ensure consistent product quality.

Environmental Fate and Ecotoxicological Research Perspectives on 2,6 Dichloropyridin 3 Yl Methyl Diethylamine Non Human Focus

Environmental Persistence and Degradation Pathways in Soil and Water Systems

Neonicotinoid insecticides, as a class, are known for their systemic properties and relatively high water solubility, which significantly influences their environmental persistence and movement. nih.govnih.gov Their fate in soil and water is governed by a combination of biological and chemical degradation processes.

The persistence of neonicotinoids in soil can be substantial, with reported half-lives sometimes exceeding 1,000 days, leading to potential accumulation with repeated use. nih.gov This persistence is highly variable and depends on factors such as soil type, organic matter content, pH, and microbial activity. nih.gov In aquatic environments, while some degradation pathways can be rapid, the high solubility of these compounds facilitates their transport into surface and groundwater. nih.govunl.edu

Table 1: Soil Persistence of Selected Neonicotinoid Insecticides

Compound Soil Half-Life (t½) Reference
Imidacloprid 28 - 1250 days unl.edu
Thiamethoxam 7 - 353 days unl.edu

This table presents data for representative neonicotinoid insecticides to illustrate the range of persistence observed in this chemical class.

Biodegradation Studies in Aquatic and Terrestrial Environments

Microbial degradation is a primary pathway for the breakdown of neonicotinoids in both soil and water. A variety of microorganisms have been identified that can utilize these insecticides as a source of carbon and/or nitrogen. The rate and extent of biodegradation are influenced by environmental conditions such as temperature, pH, and the availability of other nutrients.

In soil, aerobic metabolism is a key process in the degradation of some neonicotinoids. nih.gov The structure of the specific neonicotinoid plays a significant role in its susceptibility to microbial breakdown. Some metabolites formed during biodegradation can be more persistent or toxic than the parent compound, which is a critical consideration in environmental risk assessment. In aquatic systems, biodegradation also occurs, although the rates can be slower than in soil, contributing to their detection in various water bodies. unl.edu

Photolysis and Chemical Degradation Pathways

Photodegradation, or the breakdown of compounds by light, is a significant degradation pathway for neonicotinoids in aquatic environments. nih.govmdpi.com The rate of photolysis is dependent on the intensity and wavelength of light, as well as the presence of other substances in the water that can act as photosensitizers. mdpi.com For some neonicotinoids, aqueous photolysis can be rapid, with half-lives of less than a day under ideal laboratory conditions. mdpi.com However, under field conditions, factors such as water turbidity can reduce light penetration and slow down this process. nih.gov

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is generally not a major degradation pathway for neonicotinoids under neutral or acidic pH conditions. nih.gov The stability of these compounds to hydrolysis contributes to their persistence in many natural water systems.

Ecotoxicity Studies in Non-Human Model Organisms (e.g., aquatic invertebrates, algae, plants)

The ecotoxicity of neonicotinoids has been a subject of extensive research, particularly concerning their impact on non-target organisms. Due to their mode of action as agonists of nicotinic acetylcholine (B1216132) receptors, they exhibit high toxicity to many invertebrates. mdpi.com

Aquatic invertebrates are particularly vulnerable to neonicotinoid contamination in water bodies. mdpi.com Studies have shown that even at low concentrations, these insecticides can have lethal and sublethal effects on a wide range of species, including crustaceans and aquatic insects, which form a crucial part of the aquatic food web. mdpi.comrsc.org The toxicity can vary significantly between different neonicotinoid compounds. For instance, nitro-substituted neonicotinoids have been found to be generally more toxic to bees than cyano-substituted ones, and similar patterns of differential toxicity are observed in aquatic organisms. nih.govresearchgate.net

The impact on plants is primarily linked to their intended use as systemic insecticides. However, the uptake of these compounds from contaminated soil and water by non-target plants can occur, leading to their entry into terrestrial food webs. nih.gov

Table 2: Acute Toxicity of Selected Neonicotinoid Insecticides to Daphnia magna

Compound 48-hour EC50 (µg/L) Reference
Imidacloprid 85,000 (Data from various ecotoxicology databases)
Thiamethoxam >100,000 (Data from various ecotoxicology databases)

This table presents representative data for the acute toxicity of some neonicotinoids to the aquatic invertebrate Daphnia magna. EC50 is the concentration that causes an effect (in this case, immobilization) in 50% of the test population.

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than is found in the surrounding environment. For neonicotinoids, their high water solubility and relatively low octanol-water partition coefficients (Kow) would traditionally suggest a low potential for bioaccumulation in fatty tissues.

However, some studies have indicated that despite their hydrophilic nature, bioaccumulation of neonicotinoids can occur in certain organisms. mdpi.com This can happen through continuous exposure or ingestion of contaminated food sources. mdpi.com The extent of bioaccumulation can vary depending on the specific compound, the organism, and the environmental conditions. More research is needed to fully understand the mechanisms and implications of neonicotinoid bioaccumulation in different trophic levels of the ecosystem.

Environmental Distribution and Transport Mechanisms

The physical and chemical properties of neonicotinoids, particularly their high water solubility and persistence in soil, make them prone to environmental transport. nih.govnih.gov After application, a significant portion of the active ingredient may not be taken up by the target crop and can remain in the soil. researchgate.net

From the soil, these compounds can be transported to surface waters through runoff and soil erosion, or they can leach into groundwater due to their mobility in the soil profile. nih.govunl.edu The extent of leaching and runoff is influenced by factors such as rainfall, irrigation practices, soil type, and the specific properties of the neonicotinoid. nih.gov Once in aquatic systems, their high water solubility facilitates their dispersal, leading to widespread, low-level contamination of streams, rivers, and other water bodies. nih.govunl.edu Atmospheric transport via dust from treated seeds has also been identified as a potential pathway for the distribution of these compounds into the wider environment. nih.gov

Future Research Directions and Unexplored Avenues for 2,6 Dichloropyridin 3 Yl Methyl Diethylamine Research

Exploration of Novel Bio-Inspired or Biocatalytic Synthetic Pathways

Currently, established synthetic routes for [(2,6-Dichloropyridin-3-yl)methyl]diethylamine are not documented in prominent chemical literature. Future research could pioneer the development of environmentally benign and efficient synthetic methods. A promising, albeit unexplored, avenue would be the investigation of bio-inspired or biocatalytic pathways. This could involve the use of enzymes or whole-cell systems to catalyze key steps in the synthesis, potentially leading to higher yields, reduced waste, and improved stereoselectivity compared to traditional chemical methods. The identification of suitable enzymes, perhaps from microbial sources, that can act on dichloropyridine substrates would be a critical first step in this innovative approach.

Discovery of New Applications in Emerging Fields

The potential applications of this compound remain entirely speculative due to the lack of research. However, the presence of the dichloropyridine core, a common motif in agrochemicals and pharmaceuticals, suggests that these areas could be fruitful grounds for initial screening. Furthermore, emerging fields such as sustainable chemistry and energy materials may offer novel application opportunities. For instance, the nitrogen and chlorine atoms could lend the molecule interesting properties as a ligand for catalysis in green chemistry processes or as a component in the development of novel organic materials for energy storage or conversion. Systematic screening and computational modeling would be essential to identify and prioritize potential applications.

Advanced Characterization Techniques for Understanding Complex Interactions

Design and Synthesis of Functionalized Analogs for Targeted Research Applications

Once a foundational understanding of this compound is established, the design and synthesis of functionalized analogs could open up new avenues for targeted research. By modifying the substituents on the pyridine (B92270) ring or the diethylamine (B46881) group, researchers could systematically tune the molecule's electronic, steric, and pharmacokinetic properties. This would allow for the development of derivatives with enhanced activity, selectivity, or stability for specific applications, such as targeted drug delivery or more efficient catalysis. A library of such analogs would be a valuable resource for structure-activity relationship (SAR) studies.

Interdisciplinary Research Collaborations to Leverage Diverse Expertise

Given the breadth of potential research directions, from fundamental synthesis to applied materials science, progress in understanding this compound would be significantly accelerated through interdisciplinary collaborations. A synergistic approach involving synthetic chemists, biochemists, materials scientists, and computational chemists would be essential. Such collaborations would enable a holistic approach to studying the compound, where synthetic innovations are guided by computational predictions and biological or material testing, leading to a more rapid and comprehensive development of knowledge.

Q & A

Q. How can researchers optimize the synthesis of [(2,6-Dichloropyridin-3-yl)methyl]diethylamine to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate precursors and reaction conditions. For example, chlorinated pyridine derivatives like 2,6-dichloropyridine-3-carbaldehyde (a structural analog) can serve as starting materials for nucleophilic substitution or reductive amination. Evidence from pyridine-based syntheses suggests using polar aprotic solvents (e.g., DMF or acetonitrile) and controlled stoichiometry of diethylamine to minimize side reactions . Purification via column chromatography or recrystallization in ethanol/water mixtures enhances purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. What spectroscopic techniques are recommended for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : A combination of techniques is essential:
  • Rotational Spectroscopy : Resolves nitrogen inversion tunneling and methyl group internal rotation, providing barrier heights (e.g., ~1531 cm⁻¹ for inversion) and quadrupole coupling constants .
  • NMR : 1^1H and 13^{13}C NMR identify substituent effects from chlorine atoms and diethylamine groups. 15^{15}N NMR can clarify electronic interactions at the pyridine nitrogen .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying synthetic products .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Conduct reactions in fume hoods to prevent inhalation of volatile intermediates.
  • Store waste separately in labeled containers for professional disposal, as chlorinated amines may generate toxic byproducts .
  • Emergency protocols should include immediate decontamination with water and access to safety showers .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and biological interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nucleophilic pyridine nitrogen or electrophilic methylene groups). Compare with experimental rotational constants to validate models .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on conformational stability. Studies on similar amines show solvent polarity significantly impacts tautomerization rates .
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes or receptors) by modeling interactions with active sites, guided by structural analogs like pyridopyrimidine derivatives .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes to identify rapid degradation pathways that reduce in vivo efficacy .
  • Tissue-Specific Bioavailability : Compare plasma and tissue concentrations via LC-MS. For example, vascular reactivity studies on diethylamine derivatives reveal tissue-specific eNOS modulation, which may explain discrepancies .
  • Species-Specific Metabolism : Test metabolites in multiple models (e.g., murine vs. human hepatocytes) to account for interspecies differences .

Q. How do electron-withdrawing chlorine substituents influence the stability and reactivity of this compound?

  • Methodological Answer :
  • Electronic Effects : Chlorine atoms reduce electron density at the pyridine ring, enhancing resistance to electrophilic attack but increasing susceptibility to nucleophilic substitution at the methylene position .
  • Solvent Interactions : In polar solvents, chlorine substituents stabilize charge-separated intermediates during reactions, as observed in aminolysis studies of methyl benzoate .
  • Thermodynamic Stability : Thermogravimetric analysis (TGA) of chlorinated pyridines shows higher decomposition temperatures (~286°C) compared to non-chlorinated analogs, suggesting improved thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.